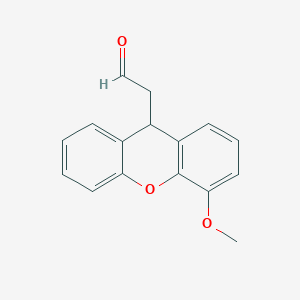
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde is an organic compound that belongs to the xanthene family Xanthenes are known for their tricyclic structure consisting of two benzene rings fused to a pyran ring This particular compound features a methoxy group at the 4-position and an acetaldehyde group at the 9-position of the xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-9H-xanthen-9-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and phthalic anhydride.
Cyclization: The initial step involves the cyclization of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This reaction forms 4-methoxy-9H-xanthen-9-one.
Reduction: The 4-methoxy-9H-xanthen-9-one is then reduced to 4-methoxy-9H-xanthen-9-ol using a reducing agent like sodium borohydride.
Oxidation: Finally, the 4-methoxy-9H-xanthen-9-ol is oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the cyclization and reduction steps to handle large quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems for the oxidation step to ensure efficient and consistent production.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Hydrochloric acid (HCl) for demethylation followed by nucleophiles like ammonia (NH₃) or hydroxylamine (NH₂OH).
Major Products
Oxidation: (4-Methoxy-9H-xanthen-9-yl)acetic acid.
Reduction: (4-Methoxy-9H-xanthen-9-yl)methanol.
Substitution: 4-Hydroxy-9H-xanthen-9-yl)acetaldehyde or (4-Amino-9H-xanthen-9-yl)acetaldehyde.
Scientific Research Applications
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which exhibits fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific optical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (4-Methoxy-9H-xanthen-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Fluorescence: The xanthene core allows the compound to absorb light and emit fluorescence, making it useful as a fluorescent probe.
Biological Activity: The compound’s methoxy and aldehyde groups can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Therapeutic Effects: The compound’s structure allows it to interact with cellular components, leading to potential anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-9H-xanthen-9-yl)acetaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Amino-9H-xanthen-9-yl)acetaldehyde: Similar structure but with an amino group instead of a methoxy group.
(4-Methoxy-9H-xanthen-9-yl)methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde is unique due to its specific combination of a methoxy group and an aldehyde group on the xanthene core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
820210-84-2 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(4-methoxy-9H-xanthen-9-yl)acetaldehyde |
InChI |
InChI=1S/C16H14O3/c1-18-15-8-4-6-13-11(9-10-17)12-5-2-3-7-14(12)19-16(13)15/h2-8,10-11H,9H2,1H3 |
InChI Key |
ALTQVBVUIBZIPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)

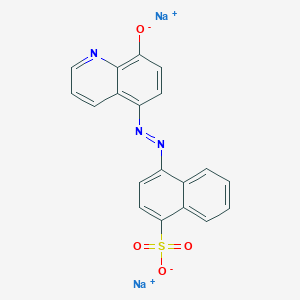
![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
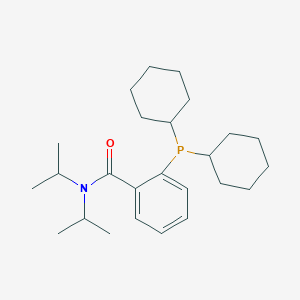
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
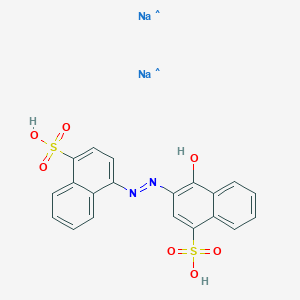
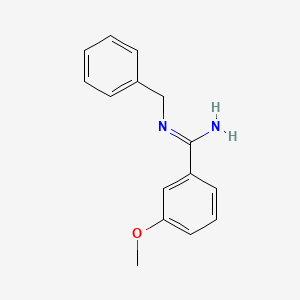

![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
